molecular formula C16H15N3O3S B4141844 1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one

1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No.: B4141844
M. Wt: 329.4 g/mol
InChI Key: GBIKZSKZMDIUPH-UHFFFAOYSA-N
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Description

1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one is a heterocyclic compound that belongs to the pyrazoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one typically involves the reaction of 4-nitroacetophenone with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazoline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-16(20)18-14(10-13(17-18)15-4-3-9-23-15)11-5-7-12(8-6-11)19(21)22/h3-9,14H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIKZSKZMDIUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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